Formadicin B disodium dihydrate
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Overview
Description
Formadicin B disodium dihydrate is a monocyclic β-lactam antibiotic with a formylamino substituent. It is one of the four formadicins (A, B, C, and D) produced by the bacterium Flexibacter alginoliquefaciens sp. nov. YK-49 . This compound is known for its antibacterial activity against certain species of Pseudomonas, Proteus, and Alcaligenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formadicin B disodium dihydrate is produced through fermentation by the bacterium Flexibacter alginoliquefaciens . The fermentation process involves growing the bacterium in a suitable medium, followed by isolation and purification of the compound . The specific conditions for the fermentation, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of formadicin B .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The bacterium is cultured in bioreactors under controlled conditions to ensure consistent production . After fermentation, the compound is extracted and purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Formadicin B disodium dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the β-lactam ring or the formylamino substituent.
Substitution: Substitution reactions can occur at the formylamino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Formadicin B disodium dihydrate has several scientific research applications:
Chemistry: It is used as a model compound to study β-lactam antibiotics and their reactivity.
Biology: The compound is used to investigate the mechanisms of bacterial resistance to β-lactam antibiotics.
Industry: The compound is explored for its potential use in industrial processes that require antibacterial agents.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Formadicin A: Similar structure but with a different substituent at the 3-position of the β-lactam ring.
Formadicin C: More potent antibacterial activity compared to formadicin B.
Formadicin D: Similar to formadicin B but with variations in the side chains.
Uniqueness
Formadicin B disodium dihydrate is unique due to its specific formylamino substituent and its selective activity against certain bacterial species . Its resistance to hydrolysis by various β-lactamases also sets it apart from other β-lactam antibiotics .
Properties
CAS No. |
104265-79-4 |
---|---|
Molecular Formula |
C30H35N4Na3O17 |
Molecular Weight |
792.6 g/mol |
IUPAC Name |
trisodium;(2S,3S,4S,5R,6R)-6-[4-[(R)-[(3R)-3-[[2-[4-(3-amino-3-carboxylatopropoxy)phenyl]-2-formamidoacetyl]amino]-2-oxoazetidin-1-yl]-carboxylatomethyl]phenyl]-3,4,5,6-tetrahydroxyoxane-2-carboxylate;dihydrate |
InChI |
InChI=1S/C30H34N4O15.3Na.2H2O/c31-17(27(41)42)9-10-48-16-7-3-13(4-8-16)19(32-12-35)25(39)33-18-11-34(26(18)40)20(28(43)44)14-1-5-15(6-2-14)30(47)24(38)22(37)21(36)23(49-30)29(45)46;;;;;/h1-8,12,17-24,36-38,47H,9-11,31H2,(H,32,35)(H,33,39)(H,41,42)(H,43,44)(H,45,46);;;;2*1H2/q;3*+1;;/p-3/t17?,18-,19?,20-,21+,22+,23+,24-,30-;;;;;/m1...../s1 |
InChI Key |
YOGLIMSWBXRJIC-QYGYCOLVSA-K |
Isomeric SMILES |
C1[C@H](C(=O)N1[C@H](C2=CC=C(C=C2)[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)OCCC(C(=O)[O-])N)NC=O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)C3(C(C(C(C(O3)C(=O)[O-])O)O)O)O)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)OCCC(C(=O)[O-])N)NC=O.O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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